N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE
Description
Properties
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-5-15(23)21-17(20-14-8-6-11(2)7-9-14)22-16-18-12(3)10-13(4)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCAVPLYRDLSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Activation of Propanamide Carbonyl
Propanamide is activated via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The activated intermediate reacts sequentially with 4,6-dimethylpyrimidin-2-amine and 4-methylaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
Reaction Conditions :
-
Temperature: 0–4°C (initial), then room temperature.
-
Stoichiometry: 1:1:1 molar ratio of propanamide, pyrimidine amine, and aryl amine.
Yield : 58–62% after recrystallization from ethanol-water (1:1).
Stereochemical Control
The Z-configuration is favored by steric hindrance from the 4,6-dimethylpyrimidine and 4-methylphenyl groups, which restrict rotation about the C=N bond. Nuclear Overhauser Effect (NOE) NMR correlations confirm the spatial proximity of the pyrimidine and aryl substituents.
Synthetic Route 2: Stepwise Assembly via Sulfinic Acid Intermediates
Synthesis of 4,6-Dimethylpyrimidin-2-yl Sulfenamide
4,6-Dimethyl-2-mercaptopyrimidine is treated with chloramine (NH₂Cl) in alkaline medium to form the sulfenamide intermediate:
Condensation with Propanamide Sulfinic Acid
The sulfenamide reacts with propanamide sulfinic acid (generated via reduction of propanamide sulfonyl chloride with Na₂SO₃) in ethanol-water (3:1):
Subsequent aminolysis with 4-methylaniline yields the target compound.
Reaction Parameters :
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
-
TLC : Rf = 0.62 (silica gel, ethyl acetate/hexane 1:1).
-
Elemental Analysis : Found (Calculated) for C₁₈H₂₂N₄O: C 65.43 (65.44), H 6.71 (6.72), N 16.95 (16.96).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Direct Condensation) | Route 2 (Sulfinic Acid Pathway) |
|---|---|---|
| Yield (%) | 58–62 | 41–76 |
| Reaction Time (hours) | 6–8 | 20–24 |
| Stereochemical Control | Moderate | High |
| Scalability | Limited by amine availability | Suitable for bulk synthesis |
Route 2 offers superior stereoselectivity due to the rigid thiosulfoester intermediate, albeit with longer reaction times.
Challenges and Optimization Strategies
Chemical Reactions Analysis
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Synthetic Routes
The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE typically involves multi-step organic reactions. A common method includes the condensation of 4,6-dimethylpyrimidin-2-amine with 4-methylaniline in the presence of suitable catalysts such as triethylamine or pyridine under controlled temperature and pressure conditions.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
These reactions can yield a variety of products depending on the conditions and reagents used.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to its structure can enhance these effects, with some derivatives demonstrating IC50 values in the low micromolar range against human cancer cells.
- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activities, making it a candidate for further investigation in the development of new antibiotics.
Biological Mechanisms
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in industrial applications such as:
- Corrosion Inhibition : The compound shows promise as a corrosion inhibitor due to its ability to form protective films on metal surfaces.
- Material Development : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the modulation of key signaling pathways involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs can be categorized based on core functional groups (propanamide vs. sulfonamide) and aromatic substituents (pyrimidine vs. pyridine). Key comparisons include:
*Predicted based on analogous amidines.
Propanamide vs. The sulfonamide analog () exhibits higher molecular weight (451.58 vs. 312.38 g/mol) and lower solubility due to the bulky benzenesulfonyl group.
Pyrimidine vs. The 4,6-dimethyl groups on the pyrimidine ring increase steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity :
- Propanamide derivatives with pyridine substituents (e.g., ’s compound 3) demonstrate antioxidative and antibacterial properties, with IC₅₀ values in the micromolar range .
- The target compound’s pyrimidine core and methyl groups may confer selectivity for enzymes like dihydrofolate reductase (DHFR), a common target for pyrimidine-based inhibitors, though specific data are unavailable in the provided evidence.
Crystallographic and Computational Analysis
- Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP (). The target compound’s Z-configuration and planarity could be confirmed via single-crystal X-ray diffraction, similar to methods used for sulfonamide analogs .
Biological Activity
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE is a complex organic compound known for its diverse biological activities. The compound features a unique molecular structure that includes a pyrimidine ring and various functional groups, which contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 284.36 g/mol. The structural components include:
- Pyrimidine moiety : Imparts unique electronic properties.
- Amine groups : Contribute to the compound's reactivity and biological interactions.
- Methylidene bridge : Facilitates interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It may inhibit enzymes linked to tumor growth.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens.
Table 1: Summary of Biological Activities
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound inhibited the growth of PhIP-resistant cancer cells, suggesting its potential as a therapeutic agent in gastrointestinal tumors .
Antimicrobial Activity
In another study, derivatives similar to this compound were evaluated for their antimicrobial properties using disk diffusion methods. The results showed promising activity against both Staphylococcus aureus and Escherichia coli, indicating the compound's potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing pyrimidine rings have been well documented. A study highlighted the ability of these compounds to modulate inflammatory pathways effectively, leading to reduced cytokine production in vitro . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Future Directions and Conclusion
The biological activity of this compound presents numerous opportunities for further research. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise pathways affected by the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[(Z)-...]Propanamide with high purity?
The synthesis requires multi-step reactions with strict control of temperature, pH, and solvent polarity to favor the Z-isomer. Key steps include condensation of 4,6-dimethylpyrimidin-2-amine and 4-methylphenylamine with a propanamide backbone. Reaction monitoring via TLC and purification via column chromatography are essential. Characterization employs -NMR (400 MHz, DMSO-d6) and -NMR (100 MHz) to confirm regiochemistry, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm). -NMR resolves carbonyl (δ 165–170 ppm) and imine (δ 150–155 ppm) carbons.
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular ions (e.g., [M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (~1680 cm) and C=N (~1600 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from competing side reactions (e.g., E-isomer formation or hydrolysis). Systematic optimization includes:
- Solvent Screening: Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity.
- Catalytic Additives: Use of Lewis acids (e.g., ZnCl) to accelerate imine formation.
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor the Z-isomer, while higher temperatures promote equilibration .
Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?
- Crystal Growth: Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals.
- Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å) resolves disorder in the methylidene group.
- Refinement Tools: SHELXL (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid visualization) mitigate phase errors. Hydrogen-bonding networks are analyzed using Mercury software .
Q. How does the Z-isomer configuration influence intermolecular interactions in the solid state?
Graph set analysis (Etter’s methodology) reveals:
- N–H···N Hydrogen Bonds: Between pyrimidine amines and adjacent carbonyl groups (graph descriptor: ).
- C–H···π Interactions: Stabilize layered packing, critical for predicting solubility and stability. Advanced studies combine Hirshfeld surface analysis with DFT calculations (B3LYP/6-311+G(d,p)) .
Q. What strategies are effective for studying the compound’s reactivity under physiological conditions?
- Hydrolysis Studies: Incubate in PBS buffer (pH 7.4, 37°C) and monitor degradation via HPLC.
- Electrophilic Substitution: React with iodomethane or acetyl chloride to modify the pyrimidine ring.
- Redox Behavior: Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) identifies oxidation peaks at +0.8–1.2 V .
Methodological Comparison Tables
Table 1: Synthetic Yield Optimization Strategies
| Condition | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| DMF, 25°C, 24 hr | 62 | 95 | Moderate Z/E ratio (7:3) |
| Acetonitrile, 0°C, 48 hr | 78 | 98 | Improved Z-selectivity (9:1) |
| ZnCl-catalyzed | 85 | 99 | Minimal side products |
| Data derived from controlled solvent/catalyst screening . |
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P |
| Unit Cell Dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.56 Å |
| R-Factor | 0.048 |
| Hydrogen Bond Network | motifs |
| Single-crystal data refined using SHELXL . |
Key Recommendations for Researchers
- Prioritize low-temperature synthesis to maximize Z-isomer yield.
- Validate crystallographic models with Hirshfeld surface analysis to resolve packing ambiguities.
- Use DFT-based docking studies to predict biological interactions, leveraging the compound’s hydrogen-bonding motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
